1-Amino-3-[4-(3-cyanopropoxy)-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile 1-Amino-3-[4-(3-cyanopropoxy)-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0994337
InChI: InChI=1S/C24H18N6O2/c1-31-21-12-15(8-9-20(21)32-11-5-4-10-25)22-16(13-26)23(28)30-19-7-3-2-6-18(19)29-24(30)17(22)14-27/h2-3,6-9,12H,4-5,11,28H2,1H3
SMILES: COC1=C(C=CC(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OCCCC#N
Molecular Formula: C24H18N6O2
Molecular Weight: 422.4 g/mol

1-Amino-3-[4-(3-cyanopropoxy)-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

CAS No.:

Cat. No.: VC0994337

Molecular Formula: C24H18N6O2

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-[4-(3-cyanopropoxy)-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile -

Specification

Molecular Formula C24H18N6O2
Molecular Weight 422.4 g/mol
IUPAC Name 1-amino-3-[4-(3-cyanopropoxy)-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Standard InChI InChI=1S/C24H18N6O2/c1-31-21-12-15(8-9-20(21)32-11-5-4-10-25)22-16(13-26)23(28)30-19-7-3-2-6-18(19)29-24(30)17(22)14-27/h2-3,6-9,12H,4-5,11,28H2,1H3
Standard InChI Key JHAUDXIYBTWHIT-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OCCCC#N
Canonical SMILES COC1=C(C=CC(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OCCCC#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator